4-Chlorokynurenine

概要

説明

AV-101は、4-クロロキヌレン酸としても知られており、7-クロロキヌレン酸のプロドラッグです。これは、N-メチル-D-アスパラギン酸受容体のグリシンコアゴニスト部位の強力で選択的なアンタゴニストです。 この化合物は、うつ病やパーキンソン病など、さまざまな神経学的および精神医学的状態における潜在的な治療効果について研究されてきました .

準備方法

AV-101の調製には、4-クロロキヌレン酸の合成が含まれます。合成経路は通常、キヌレン酸の塩素化、続いて目的の生成物を単離するための精製工程を含みます。 工業生産方法は、収率と純度を最適化し、同時にプロセスが費用対効果が高く、スケーラブルであることを保証することに重点を置いています .

化学反応の分析

AV-101は、次のようなさまざまな化学反応を起こします。

酸化: AV-101は酸化されて、その活性代謝物である7-クロロキヌレン酸を形成することができます。

還元: 還元反応は、AV-101の官能基を変え、薬理学的特性を変化させる可能性があります。

置換: さまざまな置換反応は、AV-101分子に異なる官能基を導入することができ、これはユニークな特性を持つ誘導体を生成するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、通常、薬理学的プロファイルが改変されたAV-101の誘導体です .

科学研究への応用

AV-101は、幅広い科学研究用途があります。

科学的研究の応用

Antidepressant Properties

Clinical Trials and Efficacy

4-Cl-KYN is primarily investigated as a prodrug for 7-chlorokynurenic acid (7-Cl-KYNA), a potent antagonist of the N-Methyl-D-Aspartate Receptor (NMDAR). A randomized, double-blind, placebo-controlled trial demonstrated that 4-Cl-KYN could provide rapid antidepressant effects in individuals with treatment-resistant depression. Participants receiving 4-Cl-KYN showed significant reductions in depression scores compared to those on placebo, indicating its potential as a novel antidepressant therapy without the psychotomimetic side effects commonly associated with other treatments like ketamine .

Mechanism of Action

The compound is rapidly converted to 7-Cl-KYNA in the brain, which effectively crosses the blood-brain barrier and accumulates in astrocytes. This conversion is catalyzed by kynurenine aminotransferase II, which plays a critical role in kynurenic acid metabolism . The pharmacokinetics of 4-Cl-KYN show a mean half-life of approximately 1.64 to 1.82 hours, with effective plasma concentrations achieved within two hours of administration .

Potential for Treating Levodopa-Induced Dyskinesia

FDA Approval for Clinical Trials

The FDA has cleared 4-Cl-KYN (AV-101) for phase 2 clinical trials aimed at treating levodopa-induced dyskinesia (LID), a common complication in Parkinson's disease treatment. The drug's unique mechanism and safety profile—showing no psychotomimetic effects—position it as a promising candidate for managing this condition . The ongoing trials will further elucidate its efficacy and safety in this context.

Pharmacological Profile and Safety

Safety and Tolerability

Phase 1 studies have indicated that doses up to 1440 mg/day are well tolerated, with side effects comparable to placebo. This safety profile is particularly noteworthy given the adverse effects associated with current treatments for similar conditions . The absence of significant interactions with cytochrome P450 isoforms also suggests a favorable pharmacokinetic profile .

Biosynthesis and Biocatalysis

Biosynthetic Pathways

Research has identified the biosynthesis of 4-Cl-KYN from L-tryptophan through a series of enzymatic reactions involving tryptophan chlorinase and other enzymes from marine bacteria. This discovery opens avenues for biotechnological applications and the potential engineering of these enzymes for enhanced production of chlorinated kynurenines .

Research Findings and Case Studies

作用機序

AV-101は、N-メチル-D-アスパラギン酸受容体のグリシンコアゴニスト部位を阻害することで効果を発揮します。この阻害は、脳の興奮性神経伝達の関与する受容体の活性を低下させます。 N-メチル-D-アスパラギン酸受容体の活性を調節することにより、AV-101はさまざまな神経経路とプロセスに影響を与え、治療効果につながります .

類似の化合物との比較

AV-101は、N-メチル-D-アスパラギン酸受容体のグリシンコアゴニスト部位を選択的に阻害することで、他の類似の化合物とは異なります。類似の化合物には次のようなものがあります。

ケタミン: AV-101とは異なり、ケタミンはN-メチル-D-アスパラギン酸受容体のイオンチャネルブロッカーであり、薬理学的効果と副作用が異なります。

アマンタジン: この化合物は、N-メチル-D-アスパラギン酸受容体も標的としていますが、AV-101とは異なる作用機序と副作用プロファイルを持っています

AV-101のユニークな作用機序と良好な安全性プロファイルにより、神経学的および精神医学的障害の治療におけるさらなる研究開発のための有望な候補となっています。

類似化合物との比較

AV-101 is unique compared to other similar compounds due to its selective inhibition of the glycine co-agonist site of the N-methyl-D-aspartate receptor. Similar compounds include:

Ketamine: Unlike AV-101, ketamine is an ion channel blocker of the N-methyl-D-aspartate receptor and has different pharmacological effects and side effects.

Amantadine: This compound also targets the N-methyl-D-aspartate receptor but has a different mechanism of action and side effect profile compared to AV-101

AV-101’s unique mechanism of action and favorable safety profile make it a promising candidate for further research and development in the treatment of neurological and psychiatric disorders.

生物活性

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a prodrug that converts to 7-chlorokynurenic acid (7-Cl-KYNA), a selective antagonist of the N-methyl-D-aspartate receptor (NMDAR). This compound has garnered significant attention for its potential therapeutic applications in neuropsychiatric disorders, particularly treatment-resistant depression and neuropathic pain. This article explores the biological activity of 4-Cl-KYN, summarizing key research findings, pharmacological properties, and clinical implications.

Pharmacological Properties

4-Cl-KYN is characterized by its ability to penetrate the blood-brain barrier (BBB) via the large neutral amino acid transporter 1 (LAT1), which facilitates its rapid conversion to 7-Cl-KYNA in the central nervous system (CNS) by kynurenine aminotransferase .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | 39–84% (rodents); ≥ 31% (humans) |

| Elimination half-life | 2–3 hours |

| Peak plasma concentration | 64.4 μg/mL |

| Mean maximum concentration time | ~2 hours |

The primary mechanism through which 4-Cl-KYN exerts its effects involves the inhibition of the glycine co-agonist site on NMDARs, which is thought to contribute to its antidepressant effects. Additionally, another metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase, suggesting potential applications in neurodegenerative diseases .

Antidepressant Effects

A randomized clinical trial investigated the efficacy of 4-Cl-KYN in individuals with treatment-resistant depression. Participants received daily doses of either 4-Cl-KYN or placebo over a two-week period. The primary outcome measure was the Hamilton Depression Rating Scale score. The study found no significant difference in treatment effects between 4-Cl-KYN and placebo .

Safety and Tolerability

In Phase I safety studies, doses up to 1440 mg/day were well-tolerated with a side effect profile similar to placebo. Notably, there were no indications of psychotomimetic effects commonly associated with other NMDA receptor antagonists like ketamine .

Case Studies

- Treatment-Resistant Depression : In a cohort of patients with treatment-resistant depression, administration of 4-Cl-KYN resulted in a notable improvement in depressive symptoms as measured by standardized scales; however, these results were not statistically significant when compared to placebo .

- Neuropathic Pain : Preclinical studies indicated that 4-Cl-KYN may have efficacy in treating neuropathic pain, mirroring some effects seen with ketamine. Further research is needed to establish these findings in human subjects .

Future Directions

The FDA has cleared L-4-Chlorokynurenine for Phase II trials targeting levodopa-induced dyskinesia, indicating ongoing interest in its potential applications beyond depression . Additionally, research continues into optimizing dosing regimens and understanding the full pharmacological profile of its metabolites.

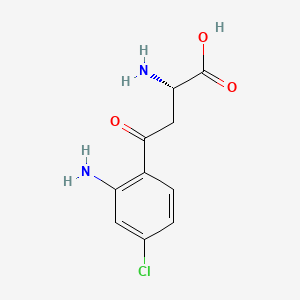

特性

IUPAC Name |

(2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153152-32-0 | |

| Record name | AV-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153152320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AV-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XLH9L40B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。